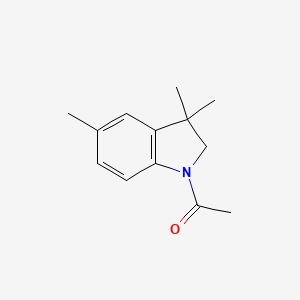
1-(3,3,5-Trimethylindolin-1-yl)ethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-ACETYL-3,3,5-TRIMETHYLINDOLINE is a derivative of indoline, a significant heterocyclic compound Indoline derivatives are known for their diverse biological and chemical properties, making them valuable in various scientific and industrial applications
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-ACETYL-3,3,5-TRIMETHYLINDOLINE typically involves the acetylation of 3,3,5-trimethylindoline. One common method includes the reaction of 3,3,5-trimethylindoline with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation.
Industrial Production Methods: In an industrial setting, the production of N-ACETYL-3,3,5-TRIMETHYLINDOLINE may involve large-scale acetylation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the final product.
化学反应分析
Types of Reactions: N-ACETYL-3,3,5-TRIMETHYLINDOLINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert it back to its parent indoline form.
Substitution: Electrophilic substitution reactions are common, especially at the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: 3,3,5-trimethylindoline.
Substitution: Various N-substituted derivatives depending on the substituent used.
科学研究应用
N-ACETYL-3,3,5-TRIMETHYLINDOLINE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indoline derivatives.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of N-ACETYL-3,3,5-TRIMETHYLINDOLINE involves its interaction with specific molecular targets. The acetyl group enhances its ability to interact with biological macromolecules, potentially inhibiting or modulating their activity. The exact pathways and targets can vary depending on the specific application, but common targets include enzymes and receptors involved in cellular processes.
相似化合物的比较
3,3,5-Trimethylindoline: The parent compound, lacking the acetyl group.
N-Methyl-3,3,5-trimethylindoline: A methylated derivative with different chemical properties.
N-Acetylindoline: A simpler acetylated indoline without the additional methyl groups.
Uniqueness: N-ACETYL-3,3,5-TRIMETHYLINDOLINE stands out due to its unique combination of acetyl and methyl groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications, offering advantages in terms of reactivity and specificity compared to its analogs.
属性
CAS 编号 |
1044165-18-5 |
|---|---|
分子式 |
C13H17NO |
分子量 |
203.28 g/mol |
IUPAC 名称 |
1-(3,3,5-trimethyl-2H-indol-1-yl)ethanone |
InChI |
InChI=1S/C13H17NO/c1-9-5-6-12-11(7-9)13(3,4)8-14(12)10(2)15/h5-7H,8H2,1-4H3 |
InChI 键 |
QDBIEESHWBUKNY-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C=C1)N(CC2(C)C)C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


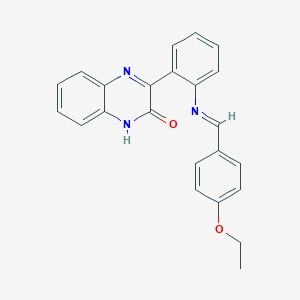
![3-[3-(2-methoxyethoxy)phenyl]prop-2-enoic acid](/img/structure/B14111175.png)
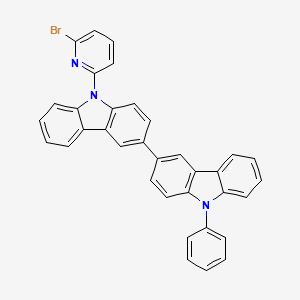
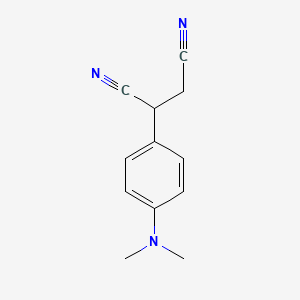
![2-[2-(3,4-Dimethoxyphenyl)ethyl]-1-(3-methoxyphenyl)-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14111192.png)
![N-(3-chlorophenyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-methylacetamide](/img/structure/B14111195.png)

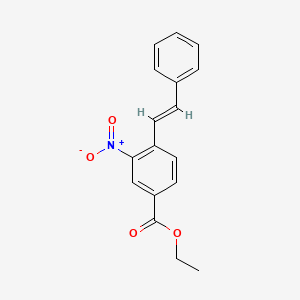
![Ethyl 4-[7-(diethylcarbamoyloxy)-4-oxochromen-3-yl]oxybenzoate](/img/structure/B14111219.png)
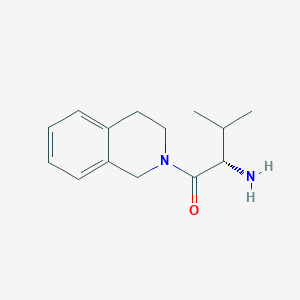
![(E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(3-(3-ethoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea](/img/structure/B14111234.png)

![5-(4-chlorophenyl)-4-[(3,4,5-trimethoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B14111237.png)

